molecular formula C16H31N3O3 B14786674 tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

Cat. No.: B14786674
M. Wt: 313.44 g/mol
InChI Key: DGGWYHHNUCAYNN-UHFFFAOYSA-N
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Description

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate is an organic compound that features a tert-butyl group, a pyrrolidine ring, and an isopropyl carbamate moiety

Preparation Methods

The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate typically involves multiple steps. One common method includes the protection of the amine group using a tert-butyl carbamate, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the isopropyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or copper complexes .

Chemical Reactions Analysis

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate can be compared with other similar compounds such as:

  • tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
  • tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate
  • tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-7-8-18(9-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3

InChI Key

DGGWYHHNUCAYNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C

Origin of Product

United States

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